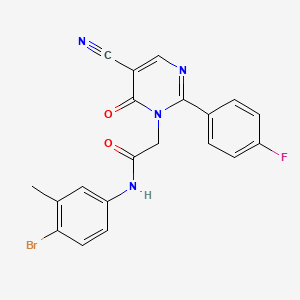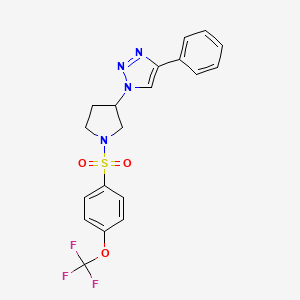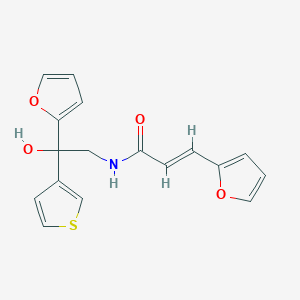![molecular formula C21H12BrClF3NO2 B2708731 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 330190-00-6](/img/structure/B2708731.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide
カタログ番号 B2708731
CAS番号:
330190-00-6
分子量: 482.68
InChIキー: NQBBHJGLEUBFLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It has a molecular weight of 387.06 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found .科学的研究の応用
Synthesis and Characterization
- The compound has been involved in the synthesis and spectroscopic characterization of new derivatives, particularly thiourea derivatives showing potential antibiofilm properties against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives exhibit significant anti-pathogenic activity, which is correlated with the presence of halogen atoms on the thiourea moiety, indicating potential applications in developing novel antimicrobial agents (Carmen Limban et al., 2011).
- Research on benzamides, including compounds with N,N,2-trimethyl-1,2-propane diamine as the amide moiety, demonstrated that analogues like 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo variants were either equipotent with or more potent than phenytoin in anticonvulsant activity screens, suggesting their utility in designing new therapeutic agents (Dl Mussoi et al., 1996).
Material Science Applications
- Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes, particularly Ni(II) and Cu(II), showed potential applications in material science. The characterization and crystal structure analysis of these complexes provide insights into their stability and potential uses in catalysis and materials chemistry (G. Binzet et al., 2009).
Crystallography and Molecular Interactions
- Investigations into the intermolecular interactions and crystal packing of antipyrine-like derivatives, including halogenated benzamides, have contributed to a deeper understanding of molecular structures and their implications for drug design and materials engineering. The studies focused on hydrogen bonding, π-interactions, and the role of halogens in stabilizing molecular assemblies (A. Saeed et al., 2020).
Polymer Science
- The compound has also been referenced in the context of synthesizing polymers and copolymers with specific functionalities. Research into N-(monohalogenphenyl)maleimides and their copolymers with styrene and butadiene reveals potential applications in creating materials with desirable thermal stability and flammability properties (M. Bezděk et al., 1979).
Antitubercular Activity
- Ultrasound-assisted synthesis of benzamide derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis, suggesting the potential of these compounds in developing new anti-tubercular therapies. The synthesized compounds showed significant IC50 values and non-cytotoxic nature against human cancer cell lines, indicating their safety and efficacy (Urja D. Nimbalkar et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClF3NO2/c22-14-8-9-18(16(11-14)19(28)15-6-1-2-7-17(15)23)27-20(29)12-4-3-5-13(10-12)21(24,25)26/h1-11H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBBHJGLEUBFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)
![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)




![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)
![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)